(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and phenylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions using suitable reagents.
Addition of Phenylcarbonyl Group: The phenylcarbonyl group is added via acylation reactions, often using acyl chlorides or anhydrides.
Methylthio Substitution: The methylthio group is introduced through nucleophilic substitution reactions, typically using thiols as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thiols, acyl chlorides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-3-{[4-(methylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one
- 6-phenyl-3-{[4-(ethylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one
- 6-phenyl-3-{[4-(propylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one
Uniqueness
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H17N3O2S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-[(4-benzoylphenyl)methylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C23H17N3O2S/c27-21(18-9-5-2-6-10-18)19-13-11-16(12-14-19)15-29-23-24-22(28)20(25-26-23)17-7-3-1-4-8-17/h1-14H,15H2,(H,24,26,28) |
InChI Key |
UKZPGSKWIUHPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)SCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.